Doramapimod, also known as BIRB-796, is a synthetic small molecule that acts as a potent and selective inhibitor of p38MAPK. [, , , , , ] This kinase plays a crucial role in intracellular signaling pathways involved in inflammatory responses, making it a therapeutic target for inflammatory diseases and cancer. [, , , , , , ]
Doramapimod, also known as BIRB 796, is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory and oncological conditions. Doramapimod's ability to inhibit p38 MAPK makes it a valuable tool in research and drug development, particularly in targeting diseases characterized by excessive inflammation or abnormal cell proliferation.
Doramapimod is classified as a small molecule inhibitor specifically targeting the p38 MAPK pathway. It is derived from a series of chemical compounds designed to modulate cellular signaling pathways involved in inflammation and stress responses. The compound has been studied extensively in preclinical and clinical trials to evaluate its efficacy in treating conditions such as Crohn's disease, rheumatoid arthritis, and certain cancers .
The synthesis of doramapimod involves several key steps that typically include the formation of urea derivatives. The synthetic pathway usually begins with commercially available starting materials, which undergo transformations such as amide bond formation and cyclization to yield the final product. High-performance liquid chromatography coupled with mass spectrometry is often employed to assess the purity and identity of the synthesized compound .
Key steps in synthesis:
Doramapimod primarily acts through competitive inhibition of p38 MAPK, which is involved in various cellular responses including inflammation, apoptosis, and cell differentiation. The compound's mechanism involves binding to the ATP-binding site of p38 MAPK, thereby preventing phosphorylation of downstream targets.
Key reactions include:
Doramapimod exerts its effects primarily by inhibiting the p38 MAPK signaling pathway. This pathway plays a critical role in mediating inflammatory responses and cellular stress signals. By blocking this pathway, doramapimod reduces the production of pro-inflammatory cytokines such as TNF-alpha.
Mechanism Overview:
Experimental data indicates that doramapimod effectively reduces TNF-alpha levels by approximately 65% in vivo models .
Doramapimod exhibits several notable physical and chemical properties that contribute to its biological activity:
These properties facilitate its use in various experimental settings and therapeutic formulations.
Doramapimod has been explored for multiple scientific applications:
Doramapimod (BIRB-796) exemplifies a sophisticated approach to kinase inhibition through allosteric binding mechanisms. Unlike ATP-competitive inhibitors, doramapimod targets a hydrophobic pocket adjacent to the ATP-binding site, which becomes accessible only when the conserved Asp168-Phe169-Gly170 (DFG) motif adopts the "DFG-out" conformation. This conformation involves a rotational displacement of Phe169 by approximately 10 Å, exposing a deep allosteric pocket that accommodates the inhibitor's tert-butyl group [4] [9]. Molecular dynamics simulations reveal that doramapimod binding induces long-range stabilization effects, including a 15° rotation in the α-helix C and restructuring of the activation loop, which collectively lock p38α in an inactive state [4] [9].
Notably, doramapimod exhibits binding versatility by engaging both DFG-in and DFG-out states, though with higher affinity for the latter. In the DFG-in state, initial binding triggers conformational rearrangements that facilitate the transition to DFG-out, demonstrating a dynamic induced-fit mechanism [4] [9]. Key molecular interactions include:
Table 1: Residue-Specific Interactions in Doramapimod-p38α Binding
Binding Site Residue | Interaction Type | Functional Significance |
---|---|---|
Phe169 | Hydrophobic stacking | Stabilizes DFG-out conformation |
Met109 | Hydrogen bonding | Anchors inhibitor core |
Asp168 | Salt bridge | Facilitates allosteric inhibition |
Leu167 | Van der Waals | Enhances binding affinity |
Doramapimod demonstrates remarkable isoform selectivity, preferentially inhibiting p38α (IC₅₀ = 38 nM) over p38β (IC₅₀ = 65 nM), while exhibiting minimal activity against p38γ and p38δ (IC₅₀ > 10,000 nM) [3] [8]. This selectivity stems from structural divergences in the allosteric binding pocket. The p38α/β isoforms share 75% sequence identity in the kinase domain, but p38γ/δ possess bulkier residues (e.g., Leu104 in α vs. Phe104 in γ) that sterically hinder doramapimod binding [8].
Cross-kinase profiling reveals doramapimod’s selectivity against non-p38 kinases. At 1 μM concentration, it inhibits only 3 of 60 kinases tested (p38α, p38β, and JAK2), attributable to the unique hydrophobic topology of p38α/β’s allosteric pocket [3] [8]. Computational studies confirm that doramapimod’s diaryl urea scaffold optimally fills the p38α pocket, while its morpholine ring establishes water-mediated hydrogen bonds absent in off-target kinases [9].
Table 2: Doramapimod Selectivity Profile Across p38 Isoforms
Isoform | Sequence Identity to p38α | IC₅₀ (nM) | Key Structural Determinants |
---|---|---|---|
p38α | 100% | 38 | Leu104, Leu167, Met109 |
p38β | 75% | 65 | Leu104 → Val (reduced affinity) |
p38γ | 62% | >10,000 | Phe104 (steric clash) |
p38δ | 61% | >10,000 | Phe104, Leu167 → Phe |
Doramapimod exerts potent anti-inflammatory effects by disrupting cytokine production at transcriptional and translational levels. In equine endotoxemia models, pretreatment with doramapimod (0.5 mg/kg IV) reduced TNF-α and IL-1β levels by 85% and 78%, respectively, within 2 hours post-LPS challenge [1]. Mechanistically, doramapimod inhibits kinase cascades that activate transcription factors regulating cytokine genes. Phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct p38 substrate, is suppressed by 90% in doramapimod-treated leukocytes, impairing stabilization of TNF-α mRNA [1] [3].
In glioblastoma cells, doramapimod (16 μM) reduced cytokine-driven malignancy by downregulating MMP-2 (72% suppression) and vimentin (68% suppression), critical mediators of inflammation-associated tumor progression [3]. The inhibitor also disrupts autocrine amplification loops; in LPS-stimulated monocytes, doramapimod prevents TNF-α-induced secondary cytokine synthesis, breaking the cycle of inflammation [1] [6].
Table 3: Cytokine Modulation by Doramapimod in Experimental Models
Experimental System | Stimulus | Cytokine/Mediator | Reduction vs. Control | Reference |
---|---|---|---|---|
Equine whole blood | LPS (30 ng/kg) | TNF-α | 85% | [1] |
Equine whole blood | LPS (30 ng/kg) | IL-1β | 78% | [1] |
Human glioblastoma (U251 cells) | Serum starvation | MMP-2 | 72% | [3] |
Human monocytes | fMLP + TNF-α | IL-8 mRNA | 91% | [7] |
The functional synergy between p38 MAPK and NF-κB pathways is critically modulated by doramapimod. In leukocytes exposed to bacterial endotoxins (e.g., fMLP), doramapimod inhibits p38-mediated phosphorylation of the transcriptional coactivator p300 at Ser1834, reducing its acetyltransferase activity by 60% [2] [7]. This prevents p65 (RelA) acetylation at Lys310, a modification essential for NF-κB’s transcriptional competence [2] [6]. Consequently, chromatin remodeling at cytokine gene promoters is impaired, with studies showing 75% less recruitment of RNA polymerase II to TNF-α promoters in doramapimod-treated cells [2].
Simultaneously, doramapimod preserves IκBα integrity by reducing stress-induced degradation. In intestinal inflammation models, doramapimod-treated cells exhibited 3.2-fold higher IκBα levels than controls, confining p50/p65 dimers to the cytoplasm [6] [8]. This dual modulation—suppressing nuclear NF-κB activity while enhancing cytoplasmic retention—explains doramapimod’s efficacy in diseases like colitis, where it reduces IL-6 production by 92% and iNOS expression by 87% [8].
Schematic: Doramapimod’s Interference in p38/NF-κB Cross-Talk
LPS/TLR4 → TAK1 activation → ├─ p38 MAPK → MSK1 → p65 phosphorylation (Ser276) └─ IKK complex → IκBα degradation → NF-κB nuclear translocation │ Doramapimod blocks: │ ├─ p38 → MSK1 axis (reducing p300 phosphorylation) └─ p38 → MK2 axis (stabilizing IκBα) Result: Impaired p65 acetylation and NF-κB transcriptional activity
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9